2-Chloro-5-(methylamino)isonicotinic acid
Overview
Description
2-Chloro-5-(methylamino)isonicotinic acid is an organic compound belonging to the isonicotinic acid derivative family It is characterized by the presence of a chlorine atom at the second position and a methylamino group at the fifth position on the isonicotinic acid ring
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-5-(methylamino)isonicotinic acid are currently unknown. The compound is a derivative of isonicotinic acid , which is known to interact with various enzymes and receptors in the body.
Mode of Action
Given its structural similarity to isonicotinic acid , it may interact with its targets in a similar manner. The addition of the 2-chloro and 5-methylamino groups could potentially alter its interactions and resulting changes .
Biochemical Pathways
It’s possible that it could influence the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . More research is needed to confirm this and to understand the downstream effects of such interactions .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets within the body .
Result of Action
Given its structural similarity to isonicotinic acid , it may have similar effects, but the presence of the 2-chloro and 5-methylamino groups could potentially result in different outcomes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds could affect how the compound interacts with its targets .
Biochemical Analysis
Biochemical Properties
It is known that isonicotinic acid derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that isonicotinic acid derivatives can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that isonicotinic acid derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methylamino)isonicotinic acid typically involves the chlorination of isonicotinic acid followed by the introduction of a methylamino group. One common method includes:
Chlorination: Isonicotinic acid is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the second position.
Amination: The chlorinated intermediate is then reacted with methylamine under controlled conditions to introduce the methylamino group at the fifth position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Chlorination: Using large-scale chlorinating agents and reactors to ensure efficient chlorination of isonicotinic acid.
Continuous Amination: Employing continuous flow reactors for the amination step to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(methylamino)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides of this compound.
Reduction Products: Dechlorinated derivatives or fully reduced amines.
Scientific Research Applications
2-Chloro-5-(methylamino)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential antimicrobial properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: The parent compound without the chlorine and methylamino groups.
2-Chloroisonicotinic Acid: Lacks the methylamino group.
5-Methylaminoisonicotinic Acid: Lacks the chlorine atom.
Uniqueness
2-Chloro-5-(methylamino)isonicotinic acid is unique due to the presence of both the chlorine and methylamino groups, which confer distinct chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
2-chloro-5-(methylamino)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-9-5-3-10-6(8)2-4(5)7(11)12/h2-3,9H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSUJQXOIHIPRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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